2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol
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Overview
Description
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol is a less toxic metabolite of Fumonisin B1, a mycotoxin produced primarily by Fusarium verticillioides and Fusarium proliferatum . Fumonisin B1 is known for contaminating corn and other crops, posing significant health risks to both humans and animals . This compound is formed through enzymatic degradation, making it a valuable compound for reducing fumonisin exposure in animal feed .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol can be prepared through alkaline hydrolysis of Fumonisin B1. The process involves treating Fumonisin B1 with a strong base, such as sodium hydroxide, under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of contaminated corn or other grains. The hydrolysis process is optimized to maximize yield and purity. The hydrolyzed product is then purified using techniques such as chromatography to remove any remaining impurities .
Chemical Reactions Analysis
Types of Reactions
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of this compound.
Scientific Research Applications
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol has a wide range of scientific research applications:
Mechanism of Action
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol exerts its effects primarily by inhibiting ceramide synthase, an enzyme involved in sphingolipid metabolism . This inhibition disrupts the balance of sphingolipids, leading to various cellular effects. The compound also interacts with other molecular targets, such as ceramide transfer protein and sphingosine kinase I, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Fumonisin B1: The parent compound, more toxic and widely studied.
Fumonisin B2 and B3: Other fumonisin analogs with similar structures and toxicities.
Uniqueness
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol is unique due to its reduced toxicity compared to Fumonisin B1. This makes it a safer alternative for use in animal feed and other applications. Its ability to induce less inflammatory responses further highlights its potential as a valuable research tool .
Properties
IUPAC Name |
2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47NO5/c1-5-6-9-16(3)22(28)21(27)13-15(2)12-18(24)10-7-8-11-19(25)14-20(26)17(4)23/h15-22,24-28H,5-14,23H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWVLQOLROBFTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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